molecular formula C22H20N2O3 B2493137 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide CAS No. 921835-39-4

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide

Cat. No.: B2493137
CAS No.: 921835-39-4
M. Wt: 360.413
InChI Key: UBKGQNSRKZMEFW-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide typically involves multi-step organic reactions One common method involves the reaction of anthranilic acid derivatives with appropriate reagents to form the benzoxazepine ringThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide
  • N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide

Uniqueness

What sets N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a benzoxazepine ring fused to a naphthalene moiety. The presence of the dimethyl and oxo groups enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological pathways. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial in various metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors involved in cellular signaling.

Antimicrobial Activity

Research indicates that compounds related to naphthalene-1-carboxamides exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate higher activity against Mycobacterium avium compared to standard antibiotics like rifampicin and ciprofloxacin. Notably, the most effective compounds in these studies showed minimal toxicity towards human cell lines .

Anticancer Potential

The benzoxazepine derivatives have also been evaluated for their anticancer properties. Preliminary findings suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

Some studies highlight the anti-inflammatory potential of similar compounds. They may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory processes, suggesting a role in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthalene derivatives. Key findings include:

  • Lipophilicity : Compounds with optimal lipophilicity (log P values) tend to exhibit better antimicrobial activity. Excessive lipophilicity can be detrimental to activity against certain pathogens .
  • Substituent Effects : The nature and position of substituents on the naphthalene ring significantly influence biological activity. For example, electron-withdrawing groups enhance antimicrobial efficacy while maintaining acceptable toxicity profiles .

Study on Antimycobacterial Activity

A comprehensive study prepared a series of ring-substituted naphthalene-1-carboxanilides and assessed their antimycobacterial activity. Among these, specific derivatives demonstrated two-fold higher efficacy against M. avium compared to traditional treatments. The study concluded that structural modifications could lead to enhanced activity without increasing toxicity .

Investigation into Anticancer Properties

Another investigation focused on the anticancer effects of benzoxazepine derivatives. Results indicated that certain compounds could significantly reduce the viability of cancer cell lines through apoptosis induction mechanisms. This highlights the potential for further development as anticancer agents .

Data Summary

Property Observation
Chemical Structure Benzoxazepine-naphthalene hybrid
Antimicrobial Activity Higher efficacy than rifampicin against M. avium
Anticancer Potential Induces apoptosis in cancer cells
Anti-inflammatory Effects Modulates pro-inflammatory cytokines
Optimal Log P Range Moderate lipophilicity enhances activity

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-22(2)13-27-19-12-15(10-11-18(19)24-21(22)26)23-20(25)17-9-5-7-14-6-3-4-8-16(14)17/h3-12H,13H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKGQNSRKZMEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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